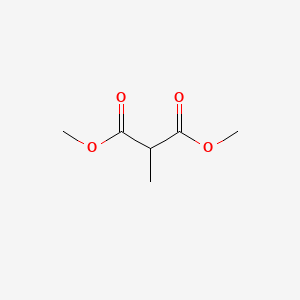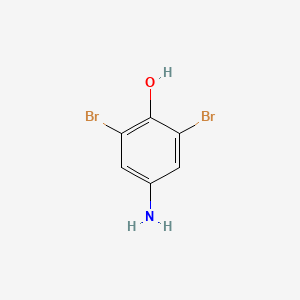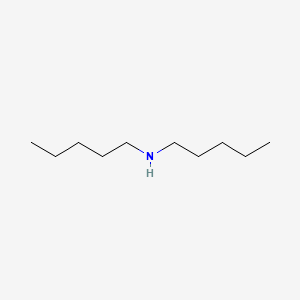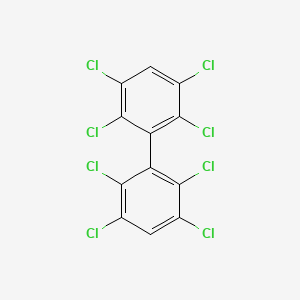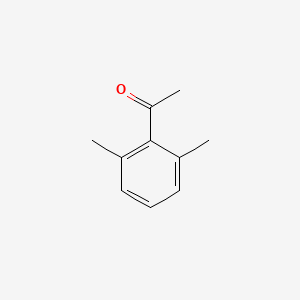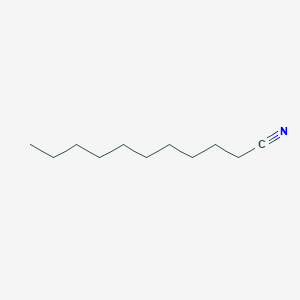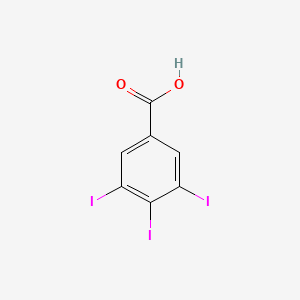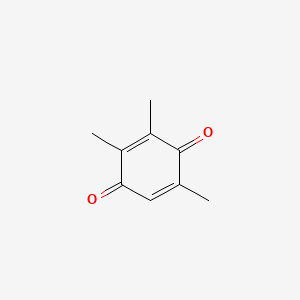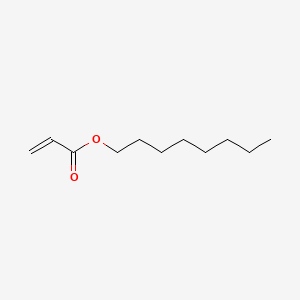
Octyl acrylate
Overview
Description
Octyl Acrylate (OA) is a chemical compound, specifically an ester, formed from the reaction of acrylic acid and octanol . As an acrylate ester, it is characterized by the presence of a vinyl group (-CH=CH2) attached to the ester functional group (-COO-) .
Molecular Structure Analysis
The molecular formula of Octyl Acrylate is C11H20O2 . The IUPAC name is octyl prop-2-enoate . The InChI and Canonical SMILES are also provided .Chemical Reactions Analysis
Octyl Acrylate can participate in radical polymerization reactions . Secondary reactions significantly affect reaction kinetics in the polymerization of acrylate monomers . Transfer to polymers is the starting point of these reactions since it forms a midchain radical .Physical And Chemical Properties Analysis
Octyl Acrylate has a molecular weight of 184.27 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 9 . The Exact Mass and Monoisotopic Mass are 184.146329876 g/mol . The density is 0.9±0.1 g/cm3 .Scientific Research Applications
Synthesis of Acrylate Monomers
Octyl acrylate is used in the direct synthesis of acrylate monomers in heterogeneous continuous flow processes . The synthesis of n-octyl acrylate is performed using specific reaction parameters . This process provides an efficient alternative synthetic route of functional (meth)acrylate esters, minimizes the side product, and facilitates the handling of the formed slurry in the process .
Polymerization
Octyl acrylate is used as a co-monomer with a variety of vinyl and acrylic monomers in the polymerization of various polymers . This application is significant due to the increasing global demand and broad utility of these polymers in consumer products, healthcare, pharmaceuticals, and the general chemical industry .
Wound Healing Applications
There is ongoing research into the use of Octyl acrylate for wound healing applications . The compound is being studied for its potential to aid in the healing process when applied to wounds.
Manufacturing of Consumer Products
Due to its properties, Octyl acrylate is used in the manufacturing of various consumer products . These include items where the properties of the acrylate monomers are beneficial, such as adhesives, coatings, and sealants.
Pharmaceutical Applications
In the pharmaceutical industry, Octyl acrylate is used in the production of drug delivery systems . Its properties make it suitable for creating systems that can deliver medication effectively to the required site in the body.
Specialty Materials Sector
Octyl acrylate plays a role in the specialty materials sector . It is used in the synthesis of specialty materials, contributing to the properties that make these materials unique and beneficial for specific applications.
Mechanism of Action
Target of Action
Octyl acrylate, also known as n-Octyl acrylate, is a compound that primarily targets the respiratory system . It is used in various applications due to its chemical properties and structure.
Mode of Action
polymerization . This is a chemical reaction in which monomers (a molecule that can be bonded to other identical molecules) combine to form a polymer or a chain of repeating units .
Biochemical Pathways
Similar compounds such as phthalates are known to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . The physical and chemical attributes of these compounds have a significant impact on their environmental fate, transport, and degradation in different natural settings .
Pharmacokinetics
It is known that octyl acrylate is a liquid and its solubility and other physical-chemical properties may influence its bioavailability .
Result of Action
The result of Octyl acrylate’s action largely depends on its application. In general, the polymerization of Octyl acrylate results in the formation of polymers with specific properties, which are used in various industrial applications .
Safety and Hazards
Future Directions
properties
IUPAC Name |
octyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-3-5-6-7-8-9-10-13-11(12)4-2/h4H,2-3,5-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANISOHQJBAQUQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25266-13-1 | |
| Record name | Octyl acrylate polymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25266-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8044624 | |
| Record name | Octyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenoic acid, octyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Octyl acrylate | |
CAS RN |
2499-59-4 | |
| Record name | Octyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2499-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002499594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octyl acrylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5177 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, octyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.907 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTYL ACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJN94319DN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of octyl acrylate?
A1: The molecular formula of octyl acrylate is C11H20O2, and its molecular weight is 184.28 g/mol.
Q2: Is there spectroscopic data available for octyl acrylate?
A2: Yes, several studies utilize spectroscopic techniques for characterization. [, , , ] For instance, Fourier Transform Infrared (FTIR) spectroscopy is commonly used to confirm the structure of octyl acrylate-containing polymers. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H-NMR, is also employed to analyze the composition and structure of copolymers incorporating octyl acrylate. [, , ]
Q3: How does the structure of octyl acrylate contribute to its properties?
A3: Octyl acrylate possesses a long hydrophobic alkyl chain (octyl group) and a hydrophilic acrylate group. This amphiphilic nature makes it suitable for applications like surface modification, where it can alter the wettability of materials. [] The flexibility of the alkyl chain contributes to the low glass transition temperature (Tg) observed in polymers containing octyl acrylate. [, , , ]
Q4: What is the impact of octyl acrylate content on the properties of copolymers?
A4: The proportion of octyl acrylate in copolymers significantly influences their properties. For example, increasing the octyl acrylate content generally lowers the Tg of the copolymer, resulting in a softer and more flexible material. [, , , ] This is particularly relevant in applications such as pressure-sensitive adhesives (PSAs) where a balance between adhesion and cohesion is crucial. [, ]
Q5: Are there studies on the stability of octyl acrylate under different conditions?
A6: Yes, research indicates that the stability of octyl acrylate can be affected by factors like temperature and exposure to UV radiation. [, , , ] For example, in the context of drug delivery, incorporating UV absorbers in octyl acrylate-containing formulations can enhance stability and prevent degradation. []
Q6: How is octyl acrylate used in the development of pressure-sensitive adhesives?
A7: Octyl acrylate is a common component in PSAs due to its ability to impart tack and peel properties. [, ] By adjusting the ratio of octyl acrylate to other monomers, adhesive properties can be tailored for specific applications. Biobased formulations incorporating octyl acrylate have gained interest as sustainable alternatives. [, ]
Q7: Can octyl acrylate be used to modify the surface properties of materials?
A8: Yes, research demonstrates the use of octyl acrylate in surface modification. [] For instance, dodecyl methacrylate dispersion, prepared using octyl acrylate as a precursor, effectively enhances the crystallinity and alters the surface wettability of coir fibers. []
Q8: How does octyl acrylate interact with other components in formulations?
A9: The interaction of octyl acrylate with other components, like solvents and additives, is crucial for its performance in various applications. Studies have explored the use of compatibilizers to improve the miscibility of octyl acrylate-based polymers with other materials in blends, leading to enhanced mechanical properties. []
Q9: Are there any known biological applications of octyl acrylate?
A10: Research suggests potential applications of octyl acrylate in the field of insect pheromones. [] For example, in the parasitoid wasp Microplitis mediator, n-octyl acrylate has been identified as a candidate sex pheromone component, influencing male courtship behavior. [] This finding opens possibilities for developing pheromone-based pest control strategies.
Q10: What are the areas for future research on octyl acrylate?
A11: Further research could explore the optimization of octyl acrylate-based formulations for specific applications, particularly in the development of biobased and sustainable materials. [, ] Investigating the long-term stability and degradation pathways of octyl acrylate-containing polymers under various environmental conditions is also crucial. Additionally, a deeper understanding of the toxicological profile of octyl acrylate and its potential impact on human health and the environment is essential.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


